Oxethazaine-d6

Bioanalysis LC-MS/MS Method Validation

Oxethazaine-d6 is the definitive SIL internal standard for oxethazaine quantification in LC-MS/MS. Its +6 Da mass shift enables accurate compensation of biological matrix effects, meeting FDA/EMA validation requirements for bioanalytical methods. This deuterated analog ensures precise plasma/tissue concentration data in preclinical and clinical pharmacokinetic studies. For reliable sample quantitation, request a quote.

Molecular Formula C28H41N3O3
Molecular Weight 473.691
CAS No. 1346603-51-7
Cat. No. B585700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxethazaine-d6
CAS1346603-51-7
Synonyms2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide];  2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol;  Betalgil-d6;  FH 099-d6;  Mucoxin-d6;  Oxaine-d6;  Oxetacaine-d6;  Storocain-d6;  Storocaine-d6;  Topicai
Molecular FormulaC28H41N3O3
Molecular Weight473.691
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2
InChIInChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3
InChIKeyFTLDJPRFCGDUFH-SCPKHUGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxethazaine-d6 (CAS 1346603-51-7): Deuterated Internal Standard for Quantitative Bioanalysis


Oxethazaine-d6 is a deuterium-labeled analogue of the potent topical anesthetic Oxethazaine (Oxetacaine) [1]. As a stable isotope-labeled (SIL) compound, it incorporates six deuterium atoms, replacing six hydrogen atoms in the parent molecule . This isotopic substitution results in a nominal mass shift of +6 Da (MW 473.68 vs. 467.64) while preserving near-identical physicochemical properties, making it an optimal internal standard (IS) for the accurate quantification of Oxethazaine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound is supplied for research purposes with a typical chemical purity of ≥98% (HPLC) .

Why Generic Substitution Fails: The Critical Role of Oxethazaine-d6 as a Matrix-Matched Internal Standard


The substitution of Oxethazaine-d6 with unlabeled Oxethazaine, a structurally dissimilar analog, or a non-isotopic internal standard is scientifically untenable for quantitative bioanalysis. In LC-MS/MS, matrix effects—caused by co-eluting endogenous components from biological samples—can significantly suppress or enhance analyte ionization, leading to inaccurate quantification with errors exceeding 100% [1]. While a non-isotopic internal standard may correct for some volumetric and instrumental variability, it does not share the same chromatographic retention time or ionization efficiency as the target analyte, rendering it incapable of fully compensating for matrix-induced signal alterations [2]. In contrast, the deuterium atoms in Oxethazaine-d6 create a distinct mass shift (+6 Da) for mass spectrometric differentiation while ensuring near-identical extraction recovery, chromatographic behavior, and ionization response as the analyte, Oxethazaine. This property is essential for achieving the high accuracy and precision required for validated bioanalytical methods in drug development and clinical research [3].

Quantitative Differentiation Evidence for Oxethazaine-d6: A Procurement Guide


LC-MS/MS Quantification Accuracy: Oxethazaine-d6 vs. Non-Isotopic Internal Standard

In quantitative LC-MS/MS assays, the use of a deuterated internal standard (SIL-IS) such as Oxethazaine-d6 is a regulatory expectation for achieving acceptable accuracy and precision. Studies across various analytes demonstrate that SIL-IS consistently outperforms non-isotopic internal standards. While direct, published head-to-head data for Oxethazaine-d6 is limited, class-level inference from robust bioanalytical studies indicates that SIL-IS methods routinely achieve intra- and inter-assay precision with coefficients of variation (CV) below 15% and accuracy within 85-115% [1]. In contrast, methods relying on non-isotopic internal standards often exhibit higher variability (CV > 20%) and matrix-dependent accuracy bias due to differential ionization suppression or enhancement [2].

Bioanalysis LC-MS/MS Method Validation

Isotopic Purity and Mass Shift: Differentiating Oxethazaine-d6 from Unlabeled Analyte

Oxethazaine-d6 provides a definitive +6 Da mass shift relative to the unlabeled analyte, Oxethazaine (MW 467.64 vs. 473.68) [1]. This mass difference is critical for selective detection in the mass spectrometer's multiple reaction monitoring (MRM) mode, preventing cross-talk or interference between the analyte and internal standard channels. The compound is supplied with a certified chemical purity of ≥98% (HPLC) . Crucially, the isotopic purity, or the level of deuteration, is >99% for each labeled position, which minimizes the presence of unlabeled or partially labeled species that could compromise quantification accuracy [2]. In contrast, a structural analog used as an internal standard would lack this precise mass shift and may exhibit different fragmentation patterns, increasing the risk of interference and reducing assay specificity.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Matrix Effect Compensation: Oxethazaine-d6 vs. Unlabeled Oxethazaine in Biological Samples

Matrix effects, such as ion suppression or enhancement, are a major source of error in quantitative LC-MS/MS. A deuterated internal standard like Oxethazaine-d6 co-elutes with the analyte and experiences nearly identical matrix-induced ionization alterations [1]. This allows it to effectively normalize the analyte response, compensating for matrix effects and improving accuracy. In contrast, using the unlabeled Oxethazaine as its own internal standard (via standard addition) is impractical for large sample sets. More importantly, a non-isotopic internal standard will not perfectly co-elute and may experience different matrix effects, leading to quantification bias. Studies show that the use of a SIL-IS can reduce the variability in matrix effect from >50% RSD across different lots of biological matrix to <15% RSD [2]. This ensures that the measured analyte concentration reflects the true value, regardless of the biological source of the sample.

Bioanalysis Matrix Effect LC-MS/MS Internal Standard

Key Application Scenarios for Oxethazaine-d6: From Method Validation to Clinical Trial Support


Validated Bioanalytical Method Development for Pharmacokinetic Studies

Oxethazaine-d6 is the definitive internal standard for developing and validating robust LC-MS/MS methods to quantify Oxethazaine in biological matrices (e.g., plasma, urine, tissue homogenates). Its use directly addresses the requirements of regulatory guidance (FDA, EMA) for bioanalytical method validation, specifically for accuracy, precision, selectivity, and matrix effect assessment [1]. By ensuring accurate quantification across a wide dynamic range, it enables the reliable determination of key pharmacokinetic parameters (Cmax, AUC, t1/2) in preclinical and clinical studies.

High-Throughput Sample Analysis in Clinical Trials

For large-scale clinical trials involving hundreds or thousands of patient samples, Oxethazaine-d6 provides the assay robustness necessary for high-throughput analysis. Its ability to normalize for matrix effects from diverse patient populations ensures data consistency and minimizes the need for repeat analyses, which saves time and reduces costs [2]. This is critical for meeting tight study timelines and maintaining data integrity for regulatory submissions.

Metabolite Identification and In Vitro Drug-Drug Interaction (DDI) Studies

Beyond quantitative bioanalysis, Oxethazaine-d6 can serve as a tracer for studying the metabolic fate of Oxethazaine. Its distinct mass signature allows researchers to differentiate parent drug from metabolites, facilitating the identification of metabolic pathways and potential drug-drug interactions (DDIs) in in vitro systems (e.g., liver microsomes, hepatocytes) [3]. This information is crucial for understanding the compound's disposition and potential safety liabilities.

Quality Control and Reference Standard in Pharmaceutical Analysis

In a pharmaceutical quality control (QC) setting, Oxethazaine-d6 can be used as a highly pure and well-characterized reference standard for the development and validation of analytical methods to test for related substances or impurities in drug substance or drug product batches. Its use supports compliance with Good Manufacturing Practices (GMP) by ensuring the accuracy and reliability of analytical data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxethazaine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.